(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide
Description
(2E)-N-Benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide is an α,β-unsaturated carbonyl compound characterized by a benzyl group, a 3-chlorophenyl substituent, and a cyano group. The E-configuration of the double bond is critical for its stereoelectronic properties, influencing molecular packing and reactivity .
Properties
IUPAC Name |
(E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-8-4-7-14(10-16)9-15(11-19)17(21)20-12-13-5-2-1-3-6-13/h1-10H,12H2,(H,20,21)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWCPFMPOPVYKG-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide typically involves the reaction of benzylamine with 3-(3-chlorophenyl)-2-cyanoprop-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in aromatic substituents, halogen positions, and functional groups. Below is a comparative analysis:
Spectroscopic and Crystallographic Data
- NMR : The 3-chlorophenyl group in the target compound would show distinct ¹H NMR signals (e.g., deshielded aromatic protons at δ ~7.3–7.5 ppm) compared to para-substituted analogs (δ ~7.1–7.3 ppm) .
- Crystallography : highlights the E-configuration with a dihedral angle of 63.6° between phenyl rings, reducing conjugation. Analog 2’s 4-bromophenyl group may alter this angle due to steric effects .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 312.76 | 327.18 | 357.22 | 434.41 |
| LogP (Predicted) | 3.2 | 3.8 | 3.5 | 2.9 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 5 |
Table 2: Key Spectral Data (¹H NMR)
| Compound | Aromatic Proton Shifts (δ, ppm) | Cyano Group (δ, ppm) |
|---|---|---|
| Target | 7.3–7.5 (3-chlorophenyl) | 119.5 (¹³C) |
| Analog 2 | 7.1–7.3 (4-bromophenyl) | 119.3 (¹³C) |
| Analog 3 | 6.8–7.2 (furan) | 118.9 (¹³C) |
Biological Activity
(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide, with the molecular formula C17H13ClN2O and a molecular weight of 296.75 g/mol, is an organic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a benzyl group, a chlorophenyl moiety, and a cyano functional group, which contribute to its reactivity and pharmacological properties.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClN2O |
| Molecular Weight | 296.75 g/mol |
| CAS Number | 1449411-08-8 |
The presence of the chlorine atom in the phenyl ring enhances the compound's reactivity and potential biological activity, making it a subject of interest in chemical and pharmaceutical research .
Biological Activity Overview
Research into the biological activity of this compound suggests various pharmacological properties, particularly in antimicrobial and anticancer domains. Similar compounds have demonstrated significant biological effects, including:
- Antimicrobial Activity : Compounds with structural similarities have shown effectiveness against various bacterial strains.
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various assays. For instance, derivatives similar to this compound were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. The results indicated that modifications in the structure could enhance antimicrobial properties .
Case Studies
-
Antitumor Studies : In a series of experiments involving lung cancer cell lines (A549, HCC827, NCI-H358), the compound was evaluated for its cytotoxic effects. The results indicated that it could significantly reduce cell viability in both two-dimensional (2D) and three-dimensional (3D) cultures, with IC50 values demonstrating its potential as an antitumor agent .
Cell Line IC50 (μM) Assay Type A549 6.26 ± 0.33 2D HCC827 20.46 ± 8.63 3D NCI-H358 6.48 ± 0.11 2D - Antimicrobial Efficacy : The compound was also tested against common pathogens such as E. coli and S. aureus. Results showed that it exhibited moderate to high antimicrobial activity, suggesting its potential use in treating infections caused by these bacteria .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the cyano group may play a crucial role in interacting with biological targets, potentially leading to disruptions in cellular processes such as DNA replication or protein synthesis.
Q & A
Q. What are the common synthetic routes for (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide, and how do reaction conditions influence product yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 3-chlorophenylpropynylamine and benzylamine derivatives. A key step is the palladium-catalyzed coupling reaction (e.g., Sonogashira or hydroalkoxylation), which requires precise control of catalysts, temperature, and additives. For example, using 3-chloroiodobenzene with a palladium catalyst and aryl iodide additive achieved a 77% yield in a hydroalkoxylation reaction . Reaction conditions such as solvent polarity (e.g., EtOAc/pentane mixtures) and purification methods (e.g., flash column chromatography) significantly affect purity and yield.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Pd catalyst, 3-chloroiodobenzene, aryl iodide additive | 77% | |
| Purification | SiO₂ column (10–40% EtOAc in pentane) | N/A |
Q. How is the structural characterization of this compound performed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and dihedral angles. For example, studies on similar chlorophenyl-acrylamide derivatives revealed dihedral angles between aromatic rings (e.g., 15–25°), critical for understanding steric effects . Complementary techniques like NMR (¹H/¹³C) and mass spectrometry (HRMS) validate molecular identity, with cyano (CN) groups appearing at ~110 ppm in ¹³C NMR .
Q. What analytical techniques are essential for confirming the purity and stability of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is used to assess purity (>95%). Stability studies under varying pH, temperature, and light exposure require accelerated degradation assays. For example, oxidative stability can be tested using H₂O₂ or metal catalysts, while hydrolytic stability is evaluated in buffered solutions (pH 1–13) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay variability or impurities. Strategies include:
- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and controls.
- Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and surface plasmon resonance (SPR) .
- Purity verification : Re-test compounds after HPLC purification to exclude degradation products.
Q. What strategies optimize palladium-catalyzed reactions for synthesizing this compound?
- Methodological Answer : Catalyst selection (e.g., Pd(PPh₃)₄), ligand design (e.g., bulky phosphines), and additives (e.g., aryl iodides) enhance reaction efficiency. For example, adding 1.1 equiv. of aryl iodide improved coupling yields by stabilizing Pd intermediates . Microreactors enable precise temperature control (60–80°C) and reduce side reactions.
Q. Table 2: Optimization Variables in Pd-Catalyzed Reactions
| Variable | Impact | Example |
|---|---|---|
| Catalyst loading | Higher loading accelerates rate but increases cost | 5 mol% Pd |
| Solvent | Polar aprotic solvents (DMF) favor coupling | EtOAc/pentane |
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes to targets like kinases or GPCRs. For acrylamide derivatives, the cyano group often participates in hydrogen bonding with active-site residues (e.g., Lys or Asp). QSAR models correlate substituent effects (e.g., Cl position on phenyl rings) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
